molecular formula C11H8ClNO2S B1321869 [4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid CAS No. 71013-64-4

[4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid

Cat. No. B1321869
CAS RN: 71013-64-4
M. Wt: 253.71 g/mol
InChI Key: QEVGWAUPSHSRPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific chemical reactions involving “[4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid” are not available in the search results.


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “[4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid” are not available in the search results.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including [4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid, have been studied for their antimicrobial properties. These compounds have shown effectiveness against a variety of bacterial strains, such as Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. The presence of the thiazole moiety contributes to the compound’s ability to inhibit bacterial growth and can be utilized in the development of new antimicrobial agents .

Anticancer Activity

Thiazole derivatives are also recognized for their potential in cancer treatment. They have been found to exhibit antitumor and cytotoxic activities. The modification of thiazole-based compounds can lead to the generation of new molecules with potent anticancer properties. This application is particularly significant in the field of medicinal chemistry, where new therapeutic agents are constantly being sought .

Anti-Inflammatory Activity

The anti-inflammatory properties of thiazole derivatives make them candidates for the treatment of inflammatory diseases. Compounds like [4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid can be synthesized and tested for their efficacy in reducing inflammation, which is a common symptom in various chronic conditions .

Antioxidant Properties

Thiazoles have been identified to possess antioxidant activities. This property is crucial in the prevention of oxidative stress-related diseases. Antioxidants can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause cellular damage and contribute to the aging process and various diseases .

Antidiabetic Effects

Research has indicated that thiazole derivatives may have applications in managing diabetes. These compounds can be designed to target specific pathways involved in glucose metabolism, offering a new approach to antidiabetic drug development .

Neuroprotective Uses

Thiazole derivatives have shown promise as neuroprotective agents. They can play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage. This application is particularly relevant in the search for treatments for conditions like Alzheimer’s disease .

Agricultural Applications

In agriculture, thiazole derivatives can be used as agrochemicals. They can serve as the basis for developing new pesticides or herbicides, contributing to the protection of crops from pests and diseases .

Industrial Applications

Thiazole compounds have industrial applications as well, such as in the synthesis of dyes, pigments, and chemical reaction accelerators. Their unique chemical properties make them suitable for various industrial processes .

properties

IUPAC Name

2-[4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S/c12-8-3-1-7(2-4-8)11-9(5-10(14)15)16-6-13-11/h1-4,6H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVGWAUPSHSRPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SC=N2)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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